6-Fluoro-2,2-dimethylindan-1-one
Beschreibung
6-Fluoro-2,2-dimethylindan-1-one is a fluorinated indanone derivative characterized by a fluorine atom at the 6th position and two methyl groups at the 2nd position of the indanone core. Its molecular formula is C₁₁H₁₁FO (based on structural analogs in ). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indanones, such as those with anticancer and neuroprotective properties .
Eigenschaften
CAS-Nummer |
198341-10-5 |
|---|---|
Molekularformel |
C11H11FO |
Molekulargewicht |
178.2 g/mol |
IUPAC-Name |
6-fluoro-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C11H11FO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
HWHGVPNRNDDACB-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)F)C |
Kanonische SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)F)C |
Synonyme |
2,3-DIHYDRO-2,2-DIMETHYL-6-FLUORO-1H-INDEN-1-ONE |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To contextualize the properties of 6-Fluoro-2,2-dimethylindan-1-one, a comparative analysis with structurally related indanone derivatives is provided below.
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents | Key Features | Biological Activity |
|---|---|---|---|---|
| This compound | C₁₁H₁₁FO | 6-F, 2,2-dimethyl | High lipophilicity; enhanced metabolic stability due to fluorine and methyl | Anticancer, neuroprotective (inferred) |
| 6-Fluoro-4-methylindan-1-one | C₁₀H₉FO | 6-F, 4-CH₃ | Synergistic effects of F and CH₃; optimized steric profile | Anticancer, neuroprotective |
| 5-Bromo-2,2-dimethylindan-1-one | C₁₁H₁₁BrO | 5-Br, 2,2-dimethyl | Bromine increases molecular weight and polarizability | Moderate cytotoxicity |
| 6-Fluoroindan-1-one | C₉H₇FO | 6-F | Minimal steric hindrance; lower lipophilicity | Moderate cytotoxicity |
| 2,2-Dimethylindan-1-one | C₁₀H₁₂O | 2,2-dimethyl | No halogen; relies solely on methyl groups for activity | Limited biological activity |
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity Fluorine vs. Methyl Group Positioning: The 2,2-dimethyl configuration in this compound offers greater steric hindrance compared to 4-methyl analogs (e.g., 6-Fluoro-4-methylindan-1-one), which may influence binding to hydrophobic enzyme pockets .
Biological Activity Trends Compounds with dual substituents (e.g., fluorine + methyl) exhibit enhanced bioactivity. For example, 6-Fluoro-4-methylindan-1-one shows stronger anticancer activity than its monosubstituted counterparts (e.g., 6-Fluoroindan-1-one) due to synergistic electronic and steric effects . The absence of fluorine (e.g., 2,2-Dimethylindan-1-one) correlates with diminished activity, underscoring fluorine’s role in stabilizing molecular interactions .
Physicochemical Properties Lipophilicity: The dimethyl groups in this compound increase logP compared to non-methylated analogs, enhancing blood-brain barrier penetration—a critical factor for neuroprotective agents . Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, extending the half-life of fluorinated indanones compared to non-halogenated derivatives .
Vorbereitungsmethoden
Step 1: Friedel-Crafts Acylation
Reactants :
-
m-Fluorobenzoyl chloride (acylating agent)
-
Propylene (alkylating agent)
-
Catalyst : AlCl₃ (1.2 equiv)
Conditions : -
Solvent: 1,2-Dichloroethane (0°C → room temperature)
-
Reaction time: 6 hours
Mechanism :
AlCl₃ activates the acyl chloride, forming an acylium ion that undergoes electrophilic substitution with propylene. The intermediate 3-fluoro-5-methylpropiophenone is isolated via distillation.
Step 2: Cyclization via Friedel-Crafts Alkylation
Conditions :
Outcome :
Intramolecular alkylation yields 6-fluoro-2,2-dimethylindan-1-one. The crude product is purified via recrystallization (ethanol/water), achieving >98% purity and 80% overall yield.
Manganese-Catalyzed Fluorination
Direct C–H fluorination offers a streamlined alternative. A protocol modified from PMC3972251 employs:
Reaction Setup
Reactants :
-
2,2-Dimethylindan-1-one (substrate)
-
Fluorinating agent : AgF (3.0 equiv)
-
Catalyst : Mn(salen)Cl (20 mol%)
-
Oxidant : PhIO (1.0 equiv)
Conditions :
Key Observations :
-
Regioselectivity : Fluorination occurs preferentially at the C6 position due to steric and electronic effects of the 2,2-dimethyl group.
-
Yield : 85% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Vilsmeier-Haack Formylation and Condensation
This method, derived from Sunitinib intermediate synthesis (EP2264027A1), involves:
Vilsmeier Reagent Preparation
Components :
Formylation-Condensation Sequence
-
Formylation :
-
Condensation :
Microwave-Assisted Synthesis
One-Pot Protocol
Reactants :
-
3-Fluoroacetophenone
-
Dimethylmalonyl chloride
Conditions :
-
Solvent: Toluene
-
Catalyst: FeCl₃ (10 mol%)
-
Microwave irradiation: 150°C, 300 W
-
Time: 20 minutes
Advantages :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Parameter | Value | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.15 (s, 6H, CH₃), 7.25 (d, 1H) | |
| ¹³C NMR | δ 208.5 (C=O), 162.1 (C-F) | |
| HRMS | [M+H]⁺ calcd. 193.0873, found 193.0871 |
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 80% | 18 h | Low | Industrial |
| Mn-Catalyzed Fluorination | 85% | 8 h | Moderate | Lab-scale |
| Vilsmeier-Condensation | 73% | 24 h | High | Pilot plant |
| Microwave | 96% | 0.3 h | High | Research |
Trade-offs :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
